1,2-Dithiole

Synthetic Chemistry Carbene Chemistry Tetrathiafulvalene Synthesis

1,2-Dithiole (3H-1,2-dithiole) is a five-membered organosulfur heterocycle containing a unique contiguous S–S linkage within the ring system. Unlike its more widely exploited isomer 1,3-dithiole, which serves predominantly as a ligand precursor (e.g., dmit²⁻) for conductive materials, the 1,2-dithiole nucleus constitutes the core pharmacophore of clinically investigated chemoprotective agents such as oltipraz and anethole dithiolethione.

Molecular Formula C3H4S2
Molecular Weight 104.20 g/mol
CAS No. 288-26-6
Cat. No. B8566573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dithiole
CAS288-26-6
Molecular FormulaC3H4S2
Molecular Weight104.20 g/mol
Structural Identifiers
SMILESC1C=CSS1
InChIInChI=1S/C3H4S2/c1-2-4-5-3-1/h1-2H,3H2
InChIKeyPCGDBWLKAYKBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dithiole (CAS 288-26-6): A Sulfur Heterocycle Scaffold for Synthesis and Chemical Biology


1,2-Dithiole (3H-1,2-dithiole) is a five-membered organosulfur heterocycle containing a unique contiguous S–S linkage within the ring system [1]. Unlike its more widely exploited isomer 1,3-dithiole, which serves predominantly as a ligand precursor (e.g., dmit²⁻) for conductive materials, the 1,2-dithiole nucleus constitutes the core pharmacophore of clinically investigated chemoprotective agents such as oltipraz and anethole dithiolethione [2]. This fundamental difference in demonstrated application spaces—medicinal chemistry versus materials science—defines the first axis of differentiation for procurement decisions, as the 1,2-dithiole core directly maps onto bioactive compound synthesis pathways not accessible to the 1,3-congener.

Why 1,3-Dithiole or Thiophene Intermediates Cannot Replace 1,2-Dithiole for Bioactive Scaffold Synthesis


Generic substitution of 1,2-dithiole with its 1,3-isomer or mono-sulfur analogues fails because the adjacency of the two sulfur atoms in the 1,2-dithiole ring fundamentally alters electronic properties, lipophilicity, and metabolic stability compared to the 1,3-arrangement [1]. Theoretical calculations demonstrate that the carbene derived from 1,2-dithiole is thermodynamically unstable, whereas the 1,3-dithiole carbene is a stable species, precluding direct interchange in carbene-mediated syntheses of tetrathiafulvalenes [2]. Additionally, the measured ACD/LogP of 1,2-dithiole (0.88) is approximately 0.95 units lower than that of 1,3-dithiole (1.83), meaning the 1,3-isomer is roughly nine times more lipophilic . For programs aiming to produce bioactive derivatives—such as Nrf2 activators or enzyme inhibitors that require a specific lipophilicity window—selecting the incorrect dithiole isomer would introduce an order-of-magnitude error in calculated partition coefficients, derailing QSAR models and lead optimization.

Quantitative, Comparator-Backed Evidence for 1,2-Dithiole Differentiation in Procurement


Carbene Stability: Thermodynamic Instability of 1,2-Dithiole vs. Stable 1,3-Dithiole Carbene

A computational study directly comparing the two isomeric dithiole carbenes established that the 1,2-dithiole carbene is thermodynamically unstable, whereas the 1,3-dithiole carbene is a stable species [1]. This finding is a definitive, property-level differentiation that governs pathway selection for tetrathiafulvalene and related conductive material synthesis, where carbene intermediates are employed. The instability precludes the use of 1,2-dithiole in certain established 1,3-dithiole routes.

Synthetic Chemistry Carbene Chemistry Tetrathiafulvalene Synthesis

Lipophilicity (LogP) 1,2-Dithiole vs. 1,3-Dithiole: A ~0.95 Log Unit Differential

Calculated partition coefficients highlight a substantial and functionally significant lipophilicity gap between the two parent dithiole isomers. The ACD/LogP of 1,2-dithiole is 0.88, compared to ACD/LogP of 1.83 for 1,3-dithiole . This 0.95 log unit difference corresponds to a ~9-fold higher affinity of the 1,3-isomer for the octanol phase. When incorporated into a bioactive molecule, this translates to predictably different absorption, distribution, and CYP interactions.

Medicinal Chemistry QSAR ADME Prediction Physicochemical Property

Chromatographic Retention (Kovats Index) vs. Thiophene: Identification and Purity Assessment

The Kovats retention index (RI) provides a compound-specific, system-independent analytical fingerprint essential for purity verification and volatile analysis. On a non-polar SE-54 capillary column, 1,2-dithiole exhibits an RI of 945 [1]. This represents a marked shift from the RI of 667 reported for the mono-sulfur heterocycle thiophene on a similar non-polar BPX-5 phase [2]. The substantial RI difference (~278 units) reflects the thermodynamic impact of the second sulfur atom and provides a clear, unambiguous signal for chromatographic peak assignment.

Analytical Chemistry Quality Control Gas Chromatography Kovats Retention Index

Anti-Trypanosoma cruzi Activity: Selective Growth Inhibition by a 1,2-Dithiole Chemotype

In a study evaluating the 3H-[1,2]dithiole scaffold as a new anti-Chagas disease chemotype, specific derivatives demonstrated growth inhibition of Trypanosoma cruzi epimastigotes. A representative phenolic derivative (compound 6) exhibited an IC50 of 25.0 ± 1.0 µM against the parasite and 51 ± 2 µM against mammalian macrophages, yielding a selectivity index (SI) of 2.0 [1]. Reference standards benznidazole (Bnz) and nifurtimox (Nfx) recorded IC50 values of 8.0 ± 1.0 µM and 7.0 ± 1.0 µM, respectively, with unspecified selectivity in that assay context [1]. While this individual compound is less potent, the 1,2-dithiole phenotype demonstrates a therapeutically relevant selectivity window that validates the scaffold for lead optimization.

Neglected Tropical Disease Trypanosoma cruzi Phenotypic Screening Drug Discovery

Corrosion Inhibition Efficacy: Substituted 1,2-Dithiole-3-Thione on Copper in Acidic Solution

A 5-(4-methoxyphenyl)-substituted 1,2-dithiole-3-thione (Anetholi trithionum, ATT) was characterized as a high-efficiency corrosion inhibitor for copper in 0.5 mol L⁻¹ H₂SO₄. Electrochemical polarization curves confirmed ATT acts as a cathode-type inhibitor, and its inhibition efficiency was demonstrated to increase with temperature [1]. Surface analysis by AFM and SEM confirmed the formation of a protective adsorbed film obeying the Langmuir isotherm. This application-specific performance, tied to the 1,2-dithiole-3-thione electronic structure, represents a domain—industrial corrosion inhibition—where the 1,3-dithiole scaffold lacks comparable literature precedent, suggesting a practical industrial selection advantage for 1,2-dithiole derivatives.

Corrosion Science Materials Chemistry Copper Protection Electrochemistry

Validated Research & Industrial Scenarios Where 1,2-Dithiole (CAS 288-26-6) Provides Measurable Advantage


Medicinal Chemistry QSAR and Lead Optimization Requiring Controlled, Low Lipophilicity Scaffolds

When establishing structure-activity relationships (SAR) for kinase inhibitors or enzyme-targeting probes, the measured 0.88 ACD/LogP of the 1,2-dithiole parent core provides a lower, more desirable starting point than the 1.83 LogP of the 1,3-dithiole isomer. Procurement of the 1,2-dithiole scaffold thereby facilitates adherence to Lipinski's Rule of Five and LipE optimization during early drug discovery stages, as quantified in the QSAR evidence .

Antiparasitic Drug Discovery Targeting Chagas Disease (Trypanosoma cruzi)

The 3H-[1,2]dithiole chemotype has demonstrated selective inhibition of Trypanosoma cruzi growth with a selectivity index of 2.0 over mammalian cells. Researchers procuring this scaffold as a validated starting point for novel anti-Chagas agents can reference this established target activity, as reported by Couto et al. [1]. This provides a specific, data-backed alternative to undifferentiated generic sulfur heterocycle libraries.

Industrial Corrosion Inhibitor Formulation for Copper in Acidic Media

For industrial formulators developing corrosion inhibitors for copper pickling baths in sulfuric acid, the 1,2-dithiole-3-thione derivative ATT has been quantitatively validated as a cathode-type inhibitor with temperature-robust efficiency and Langmuir adsorption behavior [2]. The patent landscape surrounding 1,2-dithiole-3-thiones for anti-corrosion applications makes this a strategically procurable raw material for this sector.

Analytical Standard for Volatile Sulfur Compound Profiling by GC-MS

The reliably established Kovats retention index of 945 (SE-54 column) for 1,2-dithiole enables its use as a qualitative standard in headspace GC-MS analysis of food aroma, petrochemical, or environmental samples containing multiple sulfur heterocycles. This specific RI value allows unambiguous differentiation from confounding analytes like thiophene (RI 667) [3].

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